7-Oxaspiro[3.5]nonan-1-amine
Overview
Description
7-Oxaspiro[3.5]nonan-1-amine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Biological Activities
7-Oxaspiro[3.5]nonan-1-amine and related spiroaminals have been extensively studied due to their presence in natural or synthetic products with significant biological activities. The unique spiroaminal skeleton, which includes 1-oxa-7-azaspiro and its derivatives, presents a challenging target for chemical synthesis. Various synthetic approaches have been developed to access these compounds, highlighting their potential applications in medicinal chemistry and pharmaceuticals (Sinibaldi & Canet, 2008).
Synthesis and Application in Organic Synthesis
The synthesis of β-lactones by aldolization of ketones with phenyl ester enolates demonstrates the versatility of this compound derivatives in organic synthesis. These compounds serve as reactants or intermediates in the creation of structurally complex and functionally diverse molecular architectures (Wedler & Schick, 2003).
Catalyzed Intramolecular Cyclizations
Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations of secondary allylic alcohols have been employed to prepare a variety of substituted spirocyclic ethers, demonstrating the utility of this compound derivatives in synthesizing spirocyclic frameworks. This methodology has been applied to the total synthesis of natural products like theaspirane and theaspirone, showcasing the relevance of these spiroaminals in synthetic organic chemistry (Young, Jung, & Cheng, 2000).
Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Novel spirocyclic cores, including 7-azaspiro[3.5]nonane, have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the degradation of fatty acid amide signaling molecules. These findings underline the therapeutic potential of this compound derivatives in developing new treatments for pain and other conditions where FAAH activity is implicated (Meyers et al., 2011).
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-2-8(7)3-5-10-6-4-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUXFDAFKPNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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